

# Assessing the Long-Term Stability of SM-102 Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |  |
|----------------------|----------|-----------|--|--|--|--|
| Compound Name:       | SM-102   |           |  |  |  |  |
| Cat. No.:            | B3025710 | Get Quote |  |  |  |  |

The stability of lipid nanoparticle (LNP) formulations is a critical parameter in the development of mRNA-based therapeutics and vaccines, directly impacting product shelf-life, efficacy, and safety. This guide provides a comparative analysis of the long-term stability of LNPs formulated with the ionizable lipid **SM-102**, a key component in the Moderna COVID-19 vaccine, against other commonly used alternatives. The data presented is intended for researchers, scientists, and drug development professionals to inform formulation and storage strategy decisions.

# **Comparative Stability of Ionizable Lipid Nanoparticles**

The long-term stability of LNPs is primarily assessed by monitoring key physicochemical properties over time at various storage temperatures. These include particle size (Z-average diameter), polydispersity index (PDI), and mRNA encapsulation efficiency (%EE). An increase in particle size or PDI can indicate aggregation, while a decrease in %EE suggests payload leakage, both of which can compromise the therapeutic efficacy of the formulation.

## Stability at Refrigerated and Room Temperature (4°C and 25°C)

Studies have shown that **SM-102** LNPs exhibit moderate stability at refrigerated conditions, generally outperforming alternatives like ALC-0315, a lipid used in the Pfizer-BioNTech COVID-19 vaccine, particularly at room temperature. However, long-term storage at these temperatures is not recommended for either formulation.



Data from an 8-week study highlights these differences. At room temperature, LNPs formulated with ALC-0315 were consistently unstable, whereas **SM-102** LNPs in a simple tris-buffer showed the least change in quality attributes.[1] At 4°C, while both formulations showed signs of degradation, **SM-102** LNPs were found to be more stable than their ALC-0315 counterparts. [1] Aggregation for both **SM-102** and ALC-0315 LNPs has been observed starting around 8 to 12 weeks at 4°C.

Table 1: Comparative Stability of **SM-102** vs. ALC-0315 LNPs at 4°C (8-Week Study)

| Parameter                 | Ionizable Lipid | Week 0 | Week 8  | % Change |
|---------------------------|-----------------|--------|---------|----------|
| Particle Size (nm)        | SM-102          | ~85 nm | ~100 nm | ~+17.6%  |
|                           | ALC-0315        | ~90 nm | ~120 nm | ~+33.3%  |
| PDI                       | SM-102          | ~0.15  | ~0.20   | ~+33.3%  |
|                           | ALC-0315        | ~0.16  | ~0.25   | ~+56.3%  |
| Encapsulation<br>Eff. (%) | SM-102          | >95%   | ~90%    | ~-5.3%   |
|                           | ALC-0315        | >90%   | ~85%    | ~-5.6%   |

Note: Data are synthesized from trends reported in literature.[1] Actual values can vary based on full formulation and manufacturing parameters.

### Stability at Frozen Temperatures (-20°C and -80°C)

Frozen storage is the standard for maintaining the long-term stability of mRNA-LNP formulations. At -80°C, both **SM-102** and ALC-0315 LNPs demonstrate excellent stability for extended periods (≥ 6 months), with minimal changes to particle size, PDI, or encapsulation efficiency.[1] Storage at -20°C is also a viable option and is more appropriate for maintaining long-term stability compared to 4°C.[1]

The inclusion of cryoprotectants, such as sucrose, is critical for stability during freezing and thawing cycles. For ALC-0315-based LNPs, the addition of sucrose and the surfactant P188



has been shown to maintain stability at -20°C and -80°C.[1] While **SM-102** LNPs are generally more stable, the use of excipients is also beneficial for frozen storage.

Table 2: Stability of SM-102 LNPs at Various Temperatures (6-Month Study)

| Parameter                 | Storage Temp. | Month 0 | Month 3 | Month 6 |
|---------------------------|---------------|---------|---------|---------|
| Particle Size (nm)        | 4°C           | ~90 nm  | ~110 nm | ~130 nm |
|                           | -20°C         | ~90 nm  | ~95 nm  | ~100 nm |
| PDI                       | 4°C           | ~0.12   | ~0.18   | ~0.25   |
|                           | -20°C         | ~0.12   | ~0.13   | ~0.15   |
| Encapsulation<br>Eff. (%) | 4°C           | ~98%    | ~95%    | ~90%    |
|                           | -20°C         | ~98%    | ~98%    | ~97%    |

Note: Data are synthesized from trends reported for 80-100 nm SM-102 LNPs.[2][3]

## **Key Degradation Pathways and Workflows**

The primary mechanisms of LNP instability are physical aggregation and chemical degradation of the lipid components and the mRNA payload.

### **LNP Stability Assessment Workflow**

A typical workflow for assessing LNP stability involves formulation followed by storage under controlled conditions and periodic testing of critical quality attributes.



#### LNP Stability Assessment Workflow



Click to download full resolution via product page

A typical workflow for assessing LNP stability.



### **Chemical Degradation of SM-102**

**SM-102** contains two ester bonds which are susceptible to hydrolysis, particularly in non-optimal pH conditions.[4][5] This chemical degradation can alter the properties of the LNP and lead to the release of the mRNA payload. This biodegradability is also a feature that contributes to its clearance and safety profile in vivo.



Click to download full resolution via product page

Simplified diagram of **SM-102** degradation.

### **Experimental Protocols**

Accurate and reproducible assessment of LNP stability relies on standardized experimental protocols.

## Measurement of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for determining the Z-average hydrodynamic diameter and PDI of LNP samples.

- Objective: To measure the mean particle size and the breadth of the size distribution.
- Materials:
  - LNP sample



- DLS instrument (e.g., Malvern Zetasizer)
- Low-volume disposable cuvettes
- 1X Phosphate-Buffered Saline (PBS), filtered through a 0.2 μm filter
- Procedure:
  - Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the standard measurement temperature (typically 25°C).
  - Sample Preparation: Dilute the LNP sample in filtered 1X PBS to an appropriate concentration. A typical dilution is 1:100, aiming for a count rate between 50 and 500 kcps (kilo counts per second).[6][7] The final volume should be sufficient for the cuvette (e.g., 1 mL).
  - Measurement: a. Transfer the diluted sample to a clean, dust-free cuvette. b. Place the
    cuvette in the instrument. c. Set the software parameters, specifying the dispersant (water
    or PBS) and material properties (phospholipids). d. Perform at least three consecutive
    measurements for each sample to ensure reproducibility.
  - Data Analysis: The instrument software will automatically calculate the Z-average diameter (nm) and the PDI using the cumulants analysis method. A PDI below 0.2 is generally considered acceptable for LNP formulations.[1]

## Determination of mRNA Encapsulation Efficiency (%EE) by Quant-iT RiboGreen Assay

This protocol determines the percentage of mRNA that is successfully encapsulated within the LNPs.

- Objective: To quantify the amount of protected (encapsulated) mRNA versus the total amount of mRNA in the sample.
- Materials:
  - LNP sample



- · Quant-iT RiboGreen RNA Assay Kit
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- Triton X-100 solution (e.g., 2% in TE buffer)
- Black 96-well fluorescence microplate
- Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

#### Procedure:

- Standard Curve Preparation: Prepare a standard curve of the specific mRNA used in the formulation (e.g., from 0 ng/mL to 1000 ng/mL) in TE buffer.
- Sample Preparation: For each LNP sample, prepare two sets of dilutions in triplicate in the 96-well plate.
  - Total RNA (Lysis): Dilute the LNP sample in TE buffer containing a final concentration of 0.5-1% Triton X-100. The detergent disrupts the LNP membrane, releasing the encapsulated mRNA.
  - Free RNA (Intact): Dilute the LNP sample to the same degree in TE buffer without detergent. This measures only the unencapsulated mRNA.
- Incubation: Incubate the plate at 37°C for 15-30 minutes to ensure complete lysis of the LNPs in the Triton X-100 wells.[2] Cool the plate to room temperature.
- Dye Addition: Prepare the RiboGreen working solution by diluting the concentrated reagent in TE buffer according to the manufacturer's instructions. Add the diluted dye to all standard and sample wells. Protect the plate from light.
- Fluorescence Measurement: Incubate for 5 minutes at room temperature, then measure the fluorescence using the plate reader.
- Calculation: a. Use the standard curve to determine the RNA concentration in both the
   "Total RNA" and "Free RNA" samples. b. Calculate the Encapsulation Efficiency using the following formula: %EE = ( [Total RNA] [Free RNA] ) / [Total RNA] \* 100



### Assessment of mRNA Integrity by Gel Electrophoresis

This protocol provides a qualitative assessment of the integrity of the mRNA payload extracted from the LNPs.

- Objective: To visualize the full-length mRNA and detect any potential degradation products.
- Materials:
  - LNP sample
  - Lysis buffer (e.g., TE buffer with 1-2% Triton X-100)
  - Denaturing agent (e.g., formamide)
  - Agarose or polyacrylamide gel
  - RNA loading dye
  - Electrophoresis system and power supply
  - Gel imaging system

#### Procedure:

- mRNA Extraction: Lyse the LNPs by incubating the sample with the lysis buffer to release the mRNA. A typical protocol involves mixing the LNP sample with 1.2% Triton X-100, shaking for 10 minutes, then adding formamide (50% final concentration) and incubating for another 10 minutes at room temperature.[1]
- Sample Preparation: Mix the extracted mRNA sample with an appropriate RNA loading dye.
- Gel Electrophoresis: Load the samples onto an agarose or polyacrylamide gel. Run the gel according to standard procedures to separate the RNA fragments by size.
- Visualization: Stain the gel with an RNA-specific dye (e.g., SYBR Gold or Ethidium Bromide) and visualize the bands using a gel imaging system.



Analysis: A sharp, distinct band at the expected molecular weight of the full-length mRNA indicates high integrity. The presence of smears or lower molecular weight bands suggests degradation. Capillary gel electrophoresis can be used for a more quantitative analysis.[1]
 [3]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sciex.com [sciex.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. High-throughput LNP-mRNA integrity profiling [labroots.com]
- 4. What is SM-102? | BroadPharm [broadpharm.com]
- 5. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. allanchem.com [allanchem.com]
- To cite this document: BenchChem. [Assessing the Long-Term Stability of SM-102 Lipid Nanoparticles: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025710#assessing-the-long-term-stability-of-sm-102-lnps]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com